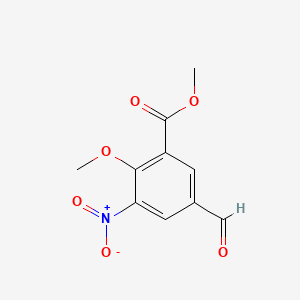![molecular formula C12H12BrNO B6609573 6-(4-bromophenyl)-1-azaspiro[3.3]heptan-2-one, Mixture of diastereomers CAS No. 2866318-04-7](/img/structure/B6609573.png)
6-(4-bromophenyl)-1-azaspiro[3.3]heptan-2-one, Mixture of diastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-bromophenyl)-1-azaspiro[3.3]heptan-2-one, (hereafter referred to as ‘the compound’) is a mixture of diastereomers that is used in various scientific and industrial applications. The compound is a colorless solid that is insoluble in water and has a boiling point of 178 °C. It is composed of two stereoisomers, one with a trans-fused and one with a cis-fused ring system. The two diastereomers differ in their physical and chemical properties, and their reactivity. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
科学研究应用
The compound has been used in various scientific research applications, such as in the study of the enzyme-catalyzed formation of trans-4-bromophenylacetic acid from 4-bromophenylacetic acid. It has also been used in the study of the stereoselective synthesis of trans-4-bromophenylacetic acid from 4-bromophenylacetic acid. In addition, the compound has been used in the study of the mechanism of action of various enzymes, such as the enzyme-catalyzed formation of trans-4-bromophenylacetic acid from 4-bromophenylacetic acid.
作用机制
The compound has been studied to determine its mechanism of action. It has been found that the compound binds to the active site of the enzyme, which then catalyzes the formation of trans-4-bromophenylacetic acid from 4-bromophenylacetic acid. This reaction is stereoselective, meaning that the enzyme preferentially catalyzes the formation of the trans-fused ring system.
Biochemical and Physiological Effects
The compound has been studied to determine its biochemical and physiological effects. It has been found that the compound has a weak inhibitory effect on the enzyme-catalyzed formation of trans-4-bromophenylacetic acid from 4-bromophenylacetic acid. In addition, the compound has been shown to have no effect on the activity of other enzymes, such as those involved in the metabolism of drugs.
实验室实验的优点和局限性
The compound has several advantages and limitations for laboratory experiments. One advantage is that the compound is easily synthesized in a two-step process. In addition, the compound is relatively stable and does not degrade easily. However, the compound has a low solubility in water, which limits its use in some experiments.
未来方向
The compound has several potential future directions for research. One potential direction is to further study the biochemical and physiological effects of the compound, as well as its potential uses in drug metabolism. In addition, further research could be conducted to determine the potential uses of the compound in the development of new drugs. Additionally, the compound could be studied to determine its potential applications in the synthesis of other compounds. Finally, further research could be conducted to study the mechanism of action of the compound, as well as its potential uses in the development of new catalysts.
合成方法
The compound can be synthesized through a two-step process. The first step involves the reaction of 4-bromophenylacetic acid with anhydrous potassium carbonate in a solvent, such as dimethylformamide (DMF). This reaction results in the formation of a potassium salt of 4-bromophenylacetic acid, which is then reacted with 1-azaspiro[3.3]heptan-2-one in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of the compound.
属性
IUPAC Name |
6-(4-bromophenyl)-1-azaspiro[3.3]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-10-3-1-8(2-4-10)9-5-12(6-9)7-11(15)14-12/h1-4,9H,5-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSOMRZEWABUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(=O)N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6609503.png)
![2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B6609508.png)
![3-{1-[(2-methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-1-amine trihydrochloride](/img/structure/B6609514.png)
![tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate](/img/structure/B6609518.png)
![3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane](/img/structure/B6609523.png)

![rac-(1R,4S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid, endo](/img/structure/B6609537.png)
![methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride](/img/structure/B6609554.png)




![rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B6609598.png)